molecular formula C16H16Cl2N2OS B4118706 N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea

N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea

Cat. No. B4118706
M. Wt: 355.3 g/mol
InChI Key: NLFBKXHDUMJDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea, commonly known as DCMU, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DCMU is a potent inhibitor of photosynthesis, and it works by blocking the electron transport chain in chloroplasts.

Mechanism of Action

DCMU works by binding to the D1 protein of photosystem II, which is a key component of the electron transport chain in chloroplasts. This binding prevents the transfer of electrons from photosystem II to photosystem I, which ultimately leads to a decrease in the production of ATP and NADPH, the two key products of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to inhibit the growth and development of plants by reducing their ability to produce energy through photosynthesis. It has also been shown to cause oxidative stress and damage to the chloroplast membrane, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCMU in lab experiments is its potency as a photosynthesis inhibitor. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, DCMU has some limitations, including its toxicity to humans and animals, and its potential to contaminate the environment.

Future Directions

There are several future directions for research on DCMU. One area of interest is the development of alternative herbicides that are less toxic and more environmentally friendly. Another area of research is the use of DCMU as a tool to study the role of photosynthesis in plant-microbe interactions. Additionally, there is potential for DCMU to be used as a therapeutic agent for the treatment of certain diseases, such as cancer, due to its ability to induce oxidative stress in cells.

Scientific Research Applications

DCMU has been extensively studied for its effects on photosynthesis, and it has been used as a tool to study the mechanism of electron transport in chloroplasts. It has also been used to investigate the role of photosynthesis in plant growth and development.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c1-10(11-5-3-6-12(9-11)21-2)19-16(22)20-14-8-4-7-13(17)15(14)18/h3-10H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBKXHDUMJDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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